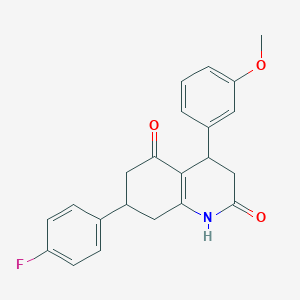

7-(4-fluorophenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Overview

Description

7-(4-fluorophenyl)-4-(3-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a useful research compound. Its molecular formula is C22H20FNO3 and its molecular weight is 365.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 365.14272166 g/mol and the complexity rating of the compound is 623. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Quinolone derivatives, including structures similar to the compound of interest, have been evaluated for their antitumor properties. Studies indicate that certain quinolone derivatives exhibit antimitotic activity, which can induce cell cycle arrest in the G2/M phase, demonstrating significant antiproliferative activity against tumor cells. The presence of specific functional groups, such as hydroxyl and methoxy groups, in these compounds is essential for their antitumor activity, highlighting their potential as antitumor agents (Hadjeri et al., 2004).

Photophysical Properties

Research on azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) processes has shown that quinoline derivatives can exhibit unique photophysical behaviors. These compounds demonstrate dual emissions (normal emission and ESIPT emission) along with large Stokes' shift emissions, depending on the solvent polarity. This indicates the potential of such quinoline derivatives for applications in fluorescence spectroscopy and imaging, where solvent-dependent emission properties can be particularly useful (Padalkar & Sekar, 2014).

Fluorescent Labeling and Biomedical Analysis

Novel fluorophores derived from quinolinedione compounds, such as 6-methoxy-4-quinolone, have been identified for their strong fluorescence in a wide pH range of aqueous media. These compounds are highly stable against light and heat, making them suitable for fluorescent labeling reagents in biomedical analysis. Their robust fluorescence properties across different pH levels allow for versatile applications in detecting and analyzing biological samples (Hirano et al., 2004).

Antibacterial Activity

The synthesis and evaluation of quinolone derivatives have also extended to their antibacterial properties. Certain derivatives have shown potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae. This suggests that quinolinedione compounds, through specific structural modifications, can serve as potential antibacterial agents, offering new avenues for the development of antimicrobial therapies (Chen et al., 2001).

Properties

IUPAC Name |

7-(4-fluorophenyl)-4-(3-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO3/c1-27-17-4-2-3-14(9-17)18-12-21(26)24-19-10-15(11-20(25)22(18)19)13-5-7-16(23)8-6-13/h2-9,15,18H,10-12H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLMPRHWZONEBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B4577373.png)

![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]propanohydrazide](/img/structure/B4577379.png)

![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide](/img/structure/B4577438.png)

![5-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4577439.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B4577453.png)

![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4577461.png)

![2-oxo-2-(2-pyridinylamino)ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4577467.png)

![2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4577480.png)